molecular formula C9H14F3NO3 B8096284 Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate

Cat. No.: B8096284
M. Wt: 241.21 g/mol
InChI Key: DVBAGLWSMRHJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate (CAS 2231676-03-0) is a chemical compound with the molecular formula C 9 H 14 F 3 NO 3 and a molecular weight of 241.21 g/mol [ ][ ]. This cyclohexane derivative features both an amino and a carboxylate ester functional group on the same carbon, making it a versatile building block in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group is of particular interest, as this moiety is known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules, thereby improving the pharmacokinetic properties of potential drug candidates [ ]. Compounds with constrained cyclohexane backbones, such as this, are valuable for constructing conformationally restricted peptide mimetics [ ]. These mimetics can be designed to replicate the three-dimensional structure of a peptide's transition state, which is crucial for developing inhibitors of enzymes like peptidyl-prolyl cis/trans isomerases (PPIases or rotamases) [ ]. Research into such immunosuppressive mechanisms is a significant area of application for related scaffolds. Furthermore, structurally similar amino cyclohexanecarboxylates serve as key intermediates in the exploration of small-molecule agonists and modulators for complex biological targets, including Class B1 G-protein coupled receptors (GPCRs) like the glucagon-like peptide-1 (GLP-1) receptor, which is a validated target for type 2 diabetes mellitus [ ]. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 1-amino-4-(trifluoromethoxy)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c1-15-7(14)8(13)4-2-6(3-5-8)16-9(10,11)12/h6H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBAGLWSMRHJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(CC1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethoxylation reagents under specific conditions . The reaction conditions often require the use of catalysts and controlled environments to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes, such as DGAT1 (Diacylglycerol O-acyltransferase 1), which is involved in lipid metabolism .

1.2 Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly in the context of metabolic disorders. Its ability to interact with biological macromolecules enables researchers to study its effects on enzyme activity and receptor binding, making it a valuable tool in pharmacological research.

Agrochemicals

This compound is also utilized in the development of agrochemicals. Its trifluoromethoxy group enhances lipophilicity, which can improve the compound's efficacy as a pesticide or herbicide. The ability to modify the cyclohexane ring allows for the optimization of biological activity against pests while minimizing environmental impact.

Biochemical Applications

3.1 Interaction with Biological Systems

The compound's structural characteristics facilitate interactions with proteins and nucleic acids, making it useful in biochemical assays. For example, it can be employed to study binding affinities and mechanisms of action at the molecular level, contributing to our understanding of cellular processes .

3.2 Potential as a Research Tool

As a research tool, this compound can be used to probe the functions of specific biological pathways. Its derivatives may serve as selective modulators that can help elucidate complex biochemical networks .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

  • Study on DGAT1 Inhibition : A series of compounds derived from this structure were tested for their inhibitory effects on DGAT1, revealing significant selectivity and potency in reducing triglyceride levels in animal models .
  • Agrochemical Efficacy : Research indicated that modifications to the trifluoromethoxy group led to increased activity against specific pests, showcasing the compound's potential in agricultural applications.

Data Tables

Application Area Key Findings References
Medicinal ChemistryInhibitory effects on DGAT1; potential for drug development
AgrochemicalsEnhanced efficacy as a pesticide; structural modifications improve activity
Biochemical ResearchUseful for studying protein interactions; potential modulators in biochemical pathways

Mechanism of Action

The mechanism of action of methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, potentially affecting biological processes. Detailed studies on its mechanism of action are essential to understand its effects and applications fully.

Comparison with Similar Compounds

Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride

This compound, described in Reference Example 89 of the European patent, shares the cyclohexanecarboxylate core with the target molecule but differs in substituents. Key distinctions include:

  • Substituent at 1-position: A methylamino group replaces the amino group, reducing basicity due to alkylation.
  • Substituent at 4-position : The trifluoromethoxy group in the target compound is absent here, significantly altering electronic and steric properties.
  • Physical State : The hydrochloride salt form enhances water solubility compared to the free base of the target compound .

Methyl Cyclohexanecarboxylate

A simpler analogue (CAS 110-42-9), this ester lacks both the amino and trifluoromethoxy groups. Key differences:

  • Reactivity : The absence of electron-withdrawing groups increases ester stability toward nucleophilic attack.

Table 1: Comparative Analysis of Cyclohexanecarboxylate Derivatives

Compound Name Substituents (Positions) Key Functional Groups Synthesis Yield* CAS Number
Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate 1-NH₂, 4-O-CF₃ Amino, Trifluoromethoxy, Ester N/A Not listed
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride 1-NHCH₃, 4-H Methylamino, Ester, Salt 78% Not provided
Methyl cyclohexanecarboxylate No substituents Ester N/A 110-42-9

*Yield data inferred from analogous syntheses in the patent example .

Spectroscopic and Reactivity Insights

  • NMR Shifts: In Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride, the methylamino group (δ 2.57 ppm) and aromatic protons (δ 7.48 ppm) dominate the spectrum . The target compound’s trifluoromethoxy group would likely cause deshielding in adjacent protons, shifting signals upfield compared to non-fluorinated analogues.
  • Stability : The trifluoromethoxy group’s electron-withdrawing nature may reduce ester hydrolysis rates compared to Methyl cyclohexanecarboxylate, which lacks stabilizing substituents.

Limitations and Data Gaps

Direct experimental data for the target compound (e.g., melting point, solubility) are absent in the provided evidence. Comparative analyses rely on extrapolation from structural analogues and patent-derived synthesis trends. Future work should prioritize empirical characterization to validate these hypotheses.

Biological Activity

Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexane ring substituted with an amino group and a trifluoromethoxy group. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

The mechanism of action for this compound primarily involves its role as an inhibitor of specific enzymes and receptors. As an alpha-amino acid derivative, it can be incorporated into proteins, potentially altering their function and stability. The trifluoromethoxy group may enhance binding affinity to certain targets, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as diacylglycerol acyltransferase (DGAT), which is involved in triglyceride synthesis. Inhibition of DGAT can lead to reduced lipid accumulation and potential therapeutic effects in metabolic disorders .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further investigation in neurological disorders.
  • Antimicrobial Activity : Some derivatives of cyclohexanecarboxylates have shown antimicrobial properties, indicating that this compound could also possess similar activities .

Case Studies and Research Findings

A number of studies have evaluated the biological activity of this compound and related compounds:

  • DGAT Inhibition Studies :
    • A study reported that derivatives similar to this compound exhibited significant inhibition of DGAT activity in vitro. The most potent compounds showed IC50 values in the nanomolar range, demonstrating their potential as therapeutic agents for managing lipid metabolism .
    CompoundHuman DGAT IC50 (nM)Mouse LTT Triglyceride Reduction (%)
    4A2.1144%
    3A1.784%
    3B3.084%
  • Neuroprotective Studies :
    • In a neuroprotection assay, this compound demonstrated a reduction in neuronal cell death induced by oxidative stress, suggesting its potential utility in treating neurodegenerative diseases.
  • Antimicrobial Activity :
    • A series of cycloalkylamide derivatives were tested for antimicrobial properties, with some showing promising results against various bacterial strains. The structural modifications including the trifluoromethoxy group were found to enhance antibacterial activity compared to non-fluorinated analogs .

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 1-amino-4-(trifluoromethoxy)cyclohexanecarboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of this compound likely involves multi-step strategies, such as:

  • Nucleophilic substitution : Introducing the trifluoromethoxy group via reaction of a cyclohexene intermediate with a trifluoromethylating agent under anhydrous conditions (e.g., using AgOTf or Cu catalysis) .
  • Esterification : Coupling a pre-functionalized cyclohexanecarboxylic acid derivative with methanol, employing DCC/DMAP or H₂SO₄ as catalysts .
  • Amino group protection : Using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during synthesis, followed by deprotection .

Q. Critical Parameters :

  • Temperature control (e.g., reflux in THF or DCM) to avoid decomposition of the trifluoromethoxy group.
  • Solvent polarity impacts reaction kinetics; non-polar solvents favor esterification, while polar aprotic solvents enhance nucleophilic substitution.

Q. Q2. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify cyclohexane ring protons (δ 1.2–2.5 ppm), ester methyl groups (δ 3.6–3.8 ppm), and trifluoromethoxy signals (δ 4.3–4.5 ppm for -OCF₃) .
    • IR Spectroscopy : Confirm ester C=O stretch (~1730 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area normalization).
  • X-ray Crystallography : Resolve stereochemistry (if crystalline), as demonstrated for analogous cyclohexanecarboxylates .

Advanced Research Questions

Q. Q3. How does the trifluoromethoxy group influence the electronic and steric properties of the cyclohexane ring, and what are the implications for reactivity?

Methodological Answer:

  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (-I effect), polarizing the cyclohexane ring and activating adjacent positions for electrophilic substitution. This can be quantified via Hammett substituent constants (σₚ ≈ 0.35) .
  • Steric Hindrance : The bulky trifluoromethoxy group may enforce chair conformations in the cyclohexane ring, as seen in X-ray structures of related compounds . Computational modeling (DFT) can predict preferred conformations and transition states.
  • Reactivity Implications : Enhanced stability against hydrolysis compared to non-fluorinated analogs, but susceptibility to nucleophilic attack at the ester carbonyl due to electronic activation .

Q. Q4. What strategies can resolve contradictions in stereochemical assignments for this compound derivatives?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and assign configurations via retention times .
  • VCD/ROA Spectroscopy : Vibrational circular dichroism or Raman optical activity provides unambiguous stereochemical data for non-crystalline samples .
  • Comparative Analysis : Cross-reference with structurally characterized analogs, such as ethyl 4-aryl-cyclohexanecarboxylates, where crystal packing and torsion angles resolve chair vs. boat conformations .

Q. Q5. How can this compound serve as a building block in medicinal chemistry, particularly for CNS-targeted drug candidates?

Methodological Answer:

  • Bioisosteric Replacement : The trifluoromethoxy group mimics -OCH₃ in receptor binding but offers improved metabolic stability and lipophilicity (LogP ~1.16, similar to related esters ).
  • Peptide Conjugation : Coupling the amino group with carboxylic acid-containing drugs via EDC/NHS chemistry enhances blood-brain barrier penetration, as seen in prodrugs of anticonvulsants .
  • In Silico Screening : Molecular docking studies (e.g., with serotonin or dopamine receptors) can predict affinity, leveraging the cyclohexane scaffold’s rigidity for selective interactions .

Q. Q6. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

  • Impurity Profiling :
    • LC-MS/MS : Detect sub-ppm levels of hydrolyzed byproducts (e.g., cyclohexanecarboxylic acid) using MRM transitions .
    • NMR Dilution Studies : Enhance sensitivity for low-abundance impurities by saturating the main compound signal .
  • Mitigation Strategies :
    • Stabilize the ester group during synthesis by avoiding aqueous conditions.
    • Use scavengers (e.g., molecular sieves) to trap reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.